2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile
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Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold for the development of new molecules with potential biological and industrial applications .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral effects .
Mode of Action
It’s worth noting that oxadiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In silico results indicated that oxadiazole derivatives agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Biochemical Analysis
Biochemical Properties
Oxadiazoles have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazoles have been found to exhibit inhibitory effects against the EGFR wild-type enzyme
Cellular Effects
The cellular effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile are currently unknown. Oxadiazoles have been reported to have various effects on cells. For example, some oxadiazoles have shown anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is not well-defined. Some oxadiazoles have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some oxadiazoles have been reported to show changes in their effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile at different dosages in animal models have not been reported. The effects of other oxadiazoles have been studied in animal models . These studies often include observations of threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxadiazoles have been reported to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Some oxadiazoles have been reported to interact with transporters or binding proteins
Subcellular Localization
Some oxadiazoles have been reported to be localized in specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile typically involves the cyclization of benzohydrazide derivatives. One common method includes the reaction of benzohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of hydrazide analogs with appropriate reagents under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and scaling up the reaction, are likely applied to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Scientific Research Applications
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer, antibacterial, and antifungal activities.
Material Science: It is used in the development of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound serves as a building block for synthesizing other complex molecules with industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar applications in medicinal and material sciences.
1,3,4-Oxadiazole Derivatives: These are closely related and often studied for their biological activities and material properties.
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIOYOICNVIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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